molecular formula C23H21FN4O3 B12421105 2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol

2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol

カタログ番号: B12421105
分子量: 420.4 g/mol
InChIキー: MULTXXBUCOCYME-HYYMDVBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GP3269 is a selective, potent, and orally active inhibitor of human adenosine kinase. It has shown significant anticonvulsant effects in animal models, particularly in rats . The compound is known for its high specificity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GP3269 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.

    Introduction of the phenylamino and phenyl groups: These groups are introduced via nucleophilic substitution reactions.

    Attachment of the 5-deoxy-beta-D-ribofuranosyl moiety: This step involves glycosylation reactions under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of GP3269 follows similar synthetic routes but is optimized for large-scale production. This includes:

化学反応の分析

Types of Reactions

GP3269 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, GP3269 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of GP3269.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the GP3269 molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

科学的研究の応用

GP3269 has a wide range of scientific research applications, including:

作用機序

GP3269 exerts its effects by inhibiting adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate. This inhibition leads to increased levels of adenosine, which has various physiological effects, including anticonvulsant activity. The molecular targets and pathways involved include:

類似化合物との比較

Similar Compounds

    Tubercidin: Another adenosine kinase inhibitor with similar properties but different chemical structure.

    Aristeromycin: A potent adenosine kinase inhibitor with a different mechanism of action.

    Dipyridamole: Inhibits adenosine transport and has similar effects on adenosine levels.

Uniqueness of GP3269

GP3269 is unique due to its high specificity and potency as an adenosine kinase inhibitor. Its oral activity and significant anticonvulsant effects in animal models make it a valuable compound for research and potential therapeutic applications .

特性

分子式

C23H21FN4O3

分子量

420.4 g/mol

IUPAC名

(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol

InChI

InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1

InChIキー

MULTXXBUCOCYME-HYYMDVBZSA-N

異性体SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O

正規SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。